molecular formula C21H36NO5P B10849457 Isopropyl 4-nitrophenyl dodecylphosphonate

Isopropyl 4-nitrophenyl dodecylphosphonate

Cat. No.: B10849457
M. Wt: 413.5 g/mol
InChI Key: VZXZHBVWVCMVBS-UHFFFAOYSA-N
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Description

Isopropyl 4-nitrophenyl dodecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an isopropyl group, a 4-nitrophenyl group, and a dodecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-nitrophenyl dodecylphosphonate typically involves the reaction of 4-nitrophenol with dodecylphosphonic dichloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with isopropyl alcohol to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of dodecylphosphonic dichloride, its reaction with 4-nitrophenol, and subsequent esterification with isopropyl alcohol. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-nitrophenyl dodecylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isopropyl 4-nitrophenyl dodecylphosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and other enzymes that interact with phosphonate groups.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated by enzymatic hydrolysis.

    Industry: Utilized in the formulation of specialty chemicals, including surfactants and lubricants .

Mechanism of Action

The mechanism of action of isopropyl 4-nitrophenyl dodecylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes that recognize the phosphonate group, thereby blocking their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Isopropyl 4-nitrophenyl dodecylphosphonate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H36NO5P

Molecular Weight

413.5 g/mol

IUPAC Name

1-[dodecyl(propan-2-yloxy)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C21H36NO5P/c1-4-5-6-7-8-9-10-11-12-13-18-28(25,26-19(2)3)27-21-16-14-20(15-17-21)22(23)24/h14-17,19H,4-13,18H2,1-3H3

InChI Key

VZXZHBVWVCMVBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C

Origin of Product

United States

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